Lattice Constant Matching to GaAs: LuAs (Δ ≈ 0.5%) vs. ErAs (Δ ≈ 1.6%) for Epitaxial III-V Integration
LuAs exhibits a significantly smaller lattice mismatch with GaAs (a = 5.653 Å) than the widely used analog ErAs. The experimental lattice constant of LuAs is a = 5.68 Å [1], yielding a near-perfect cubic-on-cubic mismatch of approximately +0.47% (Δa/a ≈ 0.5%). In contrast, ErAs has a lattice constant of 5.74 Å, producing a mismatch of ≈ +1.6% with GaAs [2]. This 3.2× reduction in lattice strain enables the growth of thicker coherent LuAs films and reduces interfacial dislocation density, which is critical for device-quality buried metallic layers.
| Evidence Dimension | Lattice mismatch with GaAs (100) substrate |
|---|---|
| Target Compound Data | LuAs: a = 5.68 Å; mismatch ≈ 0.5% |
| Comparator Or Baseline | ErAs: a = 5.74 Å; mismatch ≈ 1.6% |
| Quantified Difference | 3.2× smaller mismatch for LuAs |
| Conditions | Experimental lattice constants from X-ray diffraction; GaAs reference a = 5.653 Å; both compounds in rock-salt (B1) structure |
Why This Matters
A 3.2× reduction in epitaxial lattice mismatch directly translates to higher critical thickness for coherent growth and lower interfacial defect density, making LuAs the preferred choice for thick semimetal epilayers integrated with GaAs-based optoelectronic and high-speed electronic devices.
- [1] Bhat, I. H. et al. Sci. Rep. 6, 29309 (2016). Table 1: experimental lattice constant a = 5.68 Å for LuAs. View Source
- [2] Palmstrøm, C. J. et al. Epitaxial growth of ErAs on (100)GaAs. Appl. Phys. Lett. 53, 2608 (1988); Zimmerman, J. D. dissertation (2007): ErAs lattice constant 5.74 Å, mismatch ~1.6%. View Source
